molecular formula C9H13Cl2N3O B3215256 4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1159823-41-2

4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No. B3215256
CAS RN: 1159823-41-2
M. Wt: 250.12 g/mol
InChI Key: GPDRYZRHODHXRQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.123 . It is a derivative of pyrimidine, a six-membered heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in the field of organic chemistry. Various methods have been developed for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride” can be represented by the SMILES string [H]Cl. [H]Cl.C1 (CCNCC1)OC2=NC=CC=N2 . This indicates that the compound contains a pyrimidine ring with a piperidin-4-yloxy group attached to it.


Chemical Reactions Analysis

Pyrimidines are known to undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions with anilines and aryl ketones . They can also undergo nucleophilic aromatic substitution reactions with amidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride” include a molecular weight of 250.123 and a molecular formula of C9H13Cl2N3O .

Safety and Hazards

While specific safety and hazard information for “4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride” was not found, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-chloro-2-piperidin-4-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-6-12-9(13-8)14-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRYZRHODHXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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